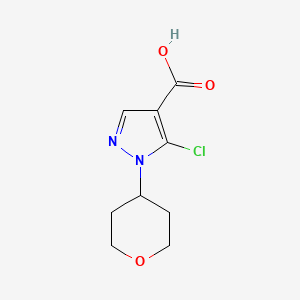
5-Chloro-1-(oxan-4-yl)-1h-pyrazole-4-carboxylic acid
Cat. No. B8508744
M. Wt: 230.65 g/mol
InChI Key: QNFOAANNLANSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07728029B2
Procedure details


5-Chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (2.194 g (98%), 8.31 mmol) was dissolved in methanol (12.5 mL). Lithium hydroxide (0.274 g, 11.44 mmol) and water (12.5 mL) were added and the mixture was heated at 80° C. for 1 hour. After cooling to room temperature, the mixture was concentrated to remove the methanol. Tetrahydrofuran was added to the residue and removed in vacuo to ensure complete removal of the methanol. The aqueous residue was treated with 6N HCl (1.88 mL) resulting in the precipitation of a thick milky solid. The solid was collected by filtration, washed with water and dried under high vacuum with heat to give 5-chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (1.900 g, 99%). Mass spectrum: m/z: 231.30 (M+H).
Name
5-Chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
2.194 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:10]=1[Cl:11])=[O:5])C.[OH-].[Li+].O>CO>[Cl:11][C:10]1[N:9]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
|
Inputs


Step One
|
Name
|
5-Chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
|
|
Quantity
|
2.194 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1Cl)C1CCOCC1
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.274 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous residue was treated with 6N HCl (1.88 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the precipitation of a thick milky solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heat
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NN1C1CCOCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
